4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol

Hydrophobicity Fluorinated Building Blocks Phase Partitioning

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol (CAS 647-84-7), also known as 2-iodo-3-(perfluoropropyl)propan-1-ol, is a bifunctional aliphatic compound that integrates a terminal primary hydroxyl group and a secondary alkyl iodide with a heptafluorinated C3 tail. With a molecular weight of 354.01 g/mol and a density of 1.9635 g/cm³ at 25°C , this compound serves as a critical intermediate in the synthesis of low surface energy materials, fluorinated polymers, and specialty surfactants.

Molecular Formula C6H6F7IO
Molecular Weight 354 g/mol
CAS No. 647-84-7
Cat. No. B1602212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
CAS647-84-7
Molecular FormulaC6H6F7IO
Molecular Weight354 g/mol
Structural Identifiers
SMILESC(C(CO)I)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H6F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h3,15H,1-2H2
InChIKeyITASBCIXGRCUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol (CAS 647-84-7): A Strategic Bifunctional Fluorinated Building Block for Advanced Material Synthesis


4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol (CAS 647-84-7), also known as 2-iodo-3-(perfluoropropyl)propan-1-ol, is a bifunctional aliphatic compound that integrates a terminal primary hydroxyl group and a secondary alkyl iodide with a heptafluorinated C3 tail . With a molecular weight of 354.01 g/mol and a density of 1.9635 g/cm³ at 25°C , this compound serves as a critical intermediate in the synthesis of low surface energy materials, fluorinated polymers, and specialty surfactants. Its dual functionality enables precise incorporation of both fluorinated segments and reactive handles, distinguishing it from simpler perfluoroalkyl iodides or non-iodinated fluorinated alcohols.

Why 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol Cannot Be Replaced by Generic Analogs in Precision Synthesis


Substituting 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol with generic perfluoroalkyl iodides or non-fluorinated iodoalcohols fails due to the compound's unique confluence of properties: its specific C3 perfluorinated segment imparts targeted surface activity [1], while the secondary iodide and primary alcohol provide orthogonal reactivity not found in simpler analogs. Non-fluorinated 2-iodohexan-1-ol, for instance, exhibits a markedly lower logP of approximately 0.8 [2], rendering it unsuitable for applications requiring high hydrophobicity or low surface energy. Conversely, perfluorobutyl iodide lacks the hydroxyl handle essential for subsequent functionalization into polymers, surfactants, or advanced intermediates [1].

Quantitative Differentiation Evidence for 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol Relative to Closest Analogs


Enhanced Hydrophobicity and Phase Partitioning Versus Non-Fluorinated 2-Iodohexan-1-ol

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol exhibits an estimated logP of 3.87 [1], which is over 4.8-fold higher than the logP of approximately 0.8 for its non-fluorinated analog 2-iodohexan-1-ol [2]. This dramatic increase in hydrophobicity directly translates to superior partitioning into fluorous phases and enhanced compatibility with fluorinated polymers and media.

Hydrophobicity Fluorinated Building Blocks Phase Partitioning

Distinct Physical Property Profile Versus Non-Iodinated Fluorinated Analog 4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Compared to its non-iodinated analog 4,4,5,5,6,6,6-heptafluorohexan-1-ol, the target compound exhibits a significantly higher density (1.9635 g/cm³ vs. ~1.492 g/cm³) and a higher refractive index (1.4125 vs. ~1.3348) . The presence of the iodine atom also provides a distinct heavy-atom effect, which can be leveraged in X-ray crystallography and in tuning material properties such as refractive index and polarizability.

Physical Properties Density Refractive Index Material Science

Precursor to Low Surface Tension Materials with Predicted Surface Tension of 25.6 dyne/cm

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol serves as a key iodo-adduct intermediate in the synthesis of tetrakis(perfluoroalkyl)alkanes (e.g., TK6), which are characterized by very low surface tension values and exhibit excellent properties as potential ski-waxes and lubricants [1]. The compound itself has a predicted surface tension of 25.6±3.0 dyne/cm [2], which, while higher than fully perfluorinated alkanes (~15-17 mN/m) [1], is still significantly lower than typical hydrocarbons (e.g., n-hexane ~18.4 mN/m, water ~72.8 mN/m) and provides a balance of processability and low surface energy.

Surface Tension Fluorinated Materials Coatings Surfactants

High Synthetic Yield and Scalability as a Fluorinated Intermediate

The compound can be synthesized via the addition of heptafluoro-1-iodopropane to allyl alcohol, catalyzed by triruthenium dodecacarbonyl, achieving a yield of 85% [1]. This high yield and the use of a catalytic transition metal complex suggest a scalable and efficient route, which is critical for industrial procurement. The resulting iodo-adduct is a versatile intermediate, as demonstrated by its use in the preparation of fluorous propenes and telechelic diols [2][3].

Synthetic Methodology Fluorous Chemistry Process Chemistry

Targeted Application Scenarios for 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol Based on Quantitative Differentiation


Synthesis of Fluorinated Amphiphiles and Low Surface Energy Coatings

The compound's dual functionality and moderate surface tension (25.6 dyne/cm) make it an ideal building block for amphiphilic molecules and coatings. The heptafluorinated tail imparts low surface energy and water/oil repellency, while the hydroxyl group enables further functionalization (e.g., esterification, etherification) to tailor solubility and adhesion [1][2]. This is particularly relevant for developing specialty surfactants, anti-fouling coatings, and lubricants for extreme environments.

Fluorous Biphasic Catalysis and Separation Science

With a high logP of 3.87, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol is highly fluorophilic, making it an excellent candidate for use in fluorous biphasic systems [1]. It can serve as a fluorous tag or a building block for fluorous ligands and catalysts, enabling efficient separation and recycling of precious catalysts from reaction mixtures. This application leverages the significant hydrophobicity difference compared to non-fluorinated analogs.

Precursor for Fluorinated Monomers and Telechelic Polymers

The iodo-adduct nature of this compound allows it to undergo deiodination-dehydroxylation reactions to yield fluorous propenes [2][3], which are valuable monomers for the synthesis of fluorinated polymers with tailored properties. Furthermore, the iodide can be reduced to yield fluorinated alcohols or diols (as demonstrated for the telechelic diol from 1,6-diiodoperfluorohexane [4]), providing access to a range of fluorinated building blocks for polymer chemistry.

Development of High-Refractive-Index Materials and X-ray Contrast Agents

The presence of the heavy iodine atom, combined with the high density (1.9635 g/cm³) and refractive index (1.4125) of the compound, makes it a valuable starting material for the design of high-refractive-index polymers and composites . Additionally, the iodine atom's X-ray absorption properties can be exploited in the development of novel X-ray contrast agents for biomedical imaging.

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